Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)-
Description
The compound Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)- is a diarylmethane derivative featuring two key substituents on a benzene ring:
- A (4-methoxyphenyl)methyl group at position 1, introducing electron-donating methoxy functionality.
- A trifluoromethyl (-CF₃) group at position 4, a strong electron-withdrawing substituent.
Properties
CAS No. |
398126-85-7 |
|---|---|
Molecular Formula |
C15H13F3O |
Molecular Weight |
266.26 g/mol |
IUPAC Name |
1-methoxy-4-[[4-(trifluoromethyl)phenyl]methyl]benzene |
InChI |
InChI=1S/C15H13F3O/c1-19-14-8-4-12(5-9-14)10-11-2-6-13(7-3-11)15(16,17)18/h2-9H,10H2,1H3 |
InChI Key |
YZWDXLYNDVQRLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Structure and Properties
Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)- consists of a trifluoromethyl-substituted benzene ring connected to a 4-methoxyphenyl group via a methylene bridge. The presence of the trifluoromethyl group confers unique physicochemical properties including enhanced lipophilicity, metabolic stability, and binding selectivity, making this compound particularly valuable in pharmaceutical development.
General Synthetic Approaches
Coupling Reaction Strategies
Several coupling methodologies can be employed for the synthesis of this target compound. The primary synthetic challenge involves establishing the methylene bridge between the trifluoromethyl-substituted benzene and the 4-methoxyphenyl moiety.
Friedel-Crafts Alkylation
One approach involves Friedel-Crafts alkylation using 4-(trifluoromethyl)benzyl halides and anisole:
4-(Trifluoromethyl)benzyl halide + Anisole → Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)-
This reaction typically employs Lewis acid catalysts such as AlCl₃, FeCl₃, or ZnCl₂. The regioselectivity of the reaction favors para-substitution on the anisole, which aligns with the desired product structure.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling represents another viable approach, particularly when starting with appropriate halogenated precursors:
Table 1: Typical Cross-Coupling Reaction Conditions
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | DMF | 80-100 | 12-24 | 65-85 |
| Pd(dppf)Cl₂ | Dioxane | 90-110 | 8-16 | 70-90 |
| Pd(PPh₃)₄ | Toluene | 100-120 | 10-18 | 60-80 |
Similar coupling methodologies have been documented for related compounds, as evidenced in patent CN109942433B, which describes the synthesis of 3',4',5'-trifluoro-2-aminobiphenyl using palladium catalysis.
Step-wise Functionalization Approaches
Introduction of Trifluoromethyl Group
The incorporation of the trifluoromethyl group is often a critical step in the synthesis of trifluoromethylated aromatics. Several methods are available:
Direct Trifluoromethylation
Direct trifluoromethylation can be achieved using reagents such as:
- Ruppert-Prakash reagent (TMSCF₃) with copper catalysis
- Umemoto's reagent
- Trifluoroacetic derivatives
WO2016125185A2 describes a process for preparing 4-substituted-1-(trifluoromethoxy)benzene compounds through a series of steps involving chlorination, fluorination, and subsequent functionalization.
Starting with Pre-trifluoromethylated Building Blocks
An alternative approach involves using commercially available trifluoromethylated precursors such as 4-(trifluoromethyl)benzyl halides or 4-(trifluoromethyl)benzaldehyde, which can then be further functionalized.
Methylene Bridge Formation
The methylene bridge between the two aromatic rings can be formed through various reactions:
Reduction of Carbonyl Intermediates
One approach involves forming a benzylic alcohol intermediate followed by reduction:
- Reaction of 4-(trifluoromethyl)benzaldehyde with 4-methoxyphenylmagnesium bromide
- Reduction of the resulting secondary alcohol
Wittig-Type Reactions
Wittig or Wittig-Horner reactions can be employed to establish a carbon-carbon bond that can be subsequently reduced:
4-(Trifluoromethyl)benzaldehyde + Phosphonium ylide → Alkene intermediate → Target compound (after reduction)
Specialized Synthetic Routes
Chiral Synthesis Considerations
For applications requiring stereospecific products, approaches similar to those described for (S)-(-)-1-(4-methoxyphenyl)ethylamine in WO2015159170A2 might be adapted. This would involve:
- Stereoselective reduction using chiral catalysts
- Resolution of racemic mixtures
- Asymmetric synthesis using chiral auxiliaries
Metal-Catalyzed Direct C-H Activation
Recent advances in C-H activation chemistry enable more direct functionalization:
4-(Trifluoromethyl)benzene + 4-Methoxybenzyl halide → Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)-
These reactions typically employ palladium, rhodium, or ruthenium catalysts with appropriate ligands and often require directing groups.
Purification and Characterization
Purification Techniques
Purification of the target compound can be achieved through:
- Column chromatography using silica gel with appropriate eluent systems (hexane/ethyl acetate gradients)
- Recrystallization from suitable solvents (ethanol, isopropanol, or hexane/ethyl acetate mixtures)
- Distillation for larger scale preparations (if the compound has appropriate boiling point)
Spectroscopic Characterization
NMR Spectroscopy
Table 3: Expected Key NMR Signals
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 3.80-3.85 | s | -OCH₃ |
| ¹H | 3.95-4.05 | s | -CH₂- |
| ¹H | 6.80-6.90 | d | Aromatic (methoxyphenyl) |
| ¹H | 7.10-7.20 | d | Aromatic (methoxyphenyl) |
| ¹H | 7.40-7.50 | d | Aromatic (CF₃-phenyl) |
| ¹H | 7.55-7.65 | d | Aromatic (CF₃-phenyl) |
| ¹³C | 55.0-56.0 | s | -OCH₃ |
| ¹³C | 40.0-42.0 | s | -CH₂- |
| ¹³C | 110.0-160.0 | multiple | Aromatic carbons |
| ¹⁹F | -62.0 to -63.0 | s | -CF₃ |
Similar compounds such as 1-(methoxymethoxy)-4-(trifluoromethyl)benzene and 1-methoxy-4-phenyl-2-(trifluoromethyl)benzene exhibit characteristic NMR patterns that can guide structural confirmation.
IR Spectroscopy
Key IR absorptions would include:
- C-F stretching at 1100-1350 cm⁻¹
- C-O-C stretching at 1050-1150 cm⁻¹
- Aromatic C=C stretching at 1450-1600 cm⁻¹
Mass Spectrometry
Mass spectrometry would show a molecular ion peak corresponding to the molecular weight, with characteristic fragmentation patterns including loss of the trifluoromethyl group and cleavage at the methylene bridge.
Scale-up Considerations
For industrial-scale preparation, several factors require consideration:
- Safety aspects related to handling trifluoromethyl compounds
- Cost-effectiveness of starting materials and reagents
- Environmental impact and waste management
- Process optimization for yield and purity
The approach described in CN113666817A for related compounds provides insights into industrial-scale synthetic methods involving trifluoromethylated compounds.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form methyl derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as nitric acid for nitration and halogens (e.g., chlorine, bromine) for halogenation are employed.
Major Products
The major products formed from these reactions include phenol derivatives, methyl derivatives, and various substituted benzene compounds.
Scientific Research Applications
Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways and exert specific effects.
Comparison with Similar Compounds
Key Characteristics:
- For instance, compounds like 4’-(4-methoxyphenyl)-4-[(4-trifluoromethylphenyl)methyl]-1,1’-biphenyl (4e) are prepared using methods involving Al₂O₃/AlCl₃-H₂O and ethanol, achieving yields up to 84% .
- Structural Confirmation : Nuclear magnetic resonance (NMR) data (¹H and ¹³C) for analogous compounds, such as 4e and 4f (), highlight distinct shifts for methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups, aiding in structural verification.
- Applications : Diarylmethanes are studied for herbicidal activity (), with substituents influencing potency. The -CF₃ group enhances metabolic stability and lipophilicity, while the methoxy group may modulate solubility and electronic effects.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key Observations :
- The target compound ’s benzyl-linked 4-methoxyphenyl group increases molecular weight and steric bulk compared to simpler analogs like 4-(Trifluoromethyl)anisole .
- The ethynyl analog () has a higher melting point (118–120°C) due to rigid triple-bond geometry, whereas the target compound’s benzyl group may reduce crystallinity.
Key Findings :
- Chlorinated analogs (e.g., 4-Cl-benzyl) exhibit higher herbicidal activity due to enhanced electrophilicity.
- The target compound ’s methoxy group balances solubility and activity but lacks the potency of chlorinated derivatives.
Biological Activity
Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)-, also known as N-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)benzenesulfonamide, is a compound with significant biological activity. Its structure includes a methoxy group and a trifluoromethyl group, which contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C15H14F3NO3S
- Molecular Weight : 345.336 g/mol
- CAS Number : 1022816-54-1
- IUPAC Name : N-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)benzenesulfonamide
- InChI Key : FBRYTJDZLMZALB-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent, antibacterial agent, and its role in inhibiting oxidative phosphorylation (OXPHOS).
Anticancer Activity
Recent research has highlighted the anticancer properties of benzene derivatives. For instance, compounds similar to benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)- have shown effectiveness against various cancer cell lines. A study reported that certain derivatives exhibited selective cytotoxicity towards human cancer cells while sparing normal cells, indicating a favorable therapeutic index .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Benzene derivative A | 0.58 | Pancreatic cancer cells |
| Benzene derivative B | 0.31 | Pancreatic cancer cells |
| Benzene derivative C | 9.47 | Pancreatic cancer cells |
Antibacterial Activity
The compound has also been tested for antibacterial properties. In vitro studies indicated that it could inhibit the growth of several bacterial strains, suggesting its potential as a novel antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Inhibition of Oxidative Phosphorylation
A significant aspect of the biological activity of this compound is its ability to inhibit OXPHOS in cancer cells. This inhibition leads to reduced ATP production, which is critical for the survival and proliferation of cancer cells . The structure-activity relationship (SAR) studies have shown that modifications in the chemical structure can enhance or diminish this inhibitory effect.
Case Studies
-
Study on Pancreatic Cancer Cells :
- Researchers investigated the effects of benzene derivatives on UM16 pancreatic cancer cells.
- Results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics, highlighting their potential as effective treatments.
-
Antibacterial Screening :
- A series of benzene derivatives were screened against five bacterial strains.
- Notable activity was observed against resistant strains, suggesting that these compounds could be developed into new antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)-, and what experimental conditions optimize yield?
- Methodology : A high-yield (84%) synthesis involves using Al₂O₃/AlCl₃-H₂O (1:1) in ethanol under reflux, followed by drying with MgSO₄ and filtration . Alternative approaches may leverage Suzuki-Miyaura coupling or Friedel-Crafts alkylation, but solvent polarity and catalyst selection (e.g., Lewis acids) critically influence regioselectivity due to the electron-withdrawing trifluoromethyl group.
- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients optimized for aromatic intermediates.
Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : Analyze ¹H/¹³C NMR for methoxy (-OCH₃) proton shifts (~δ 3.8 ppm) and trifluoromethyl (-CF₃) carbon signals (~δ 125 ppm, quartet due to ¹JCF coupling). Aromatic protons will show splitting patterns consistent with para-substitution .
- XRD : Single-crystal X-ray diffraction (using SHELX programs for refinement ) resolves spatial arrangement, particularly the dihedral angle between the methoxyphenyl and trifluoromethyl-substituted rings, which impacts electronic conjugation .
Q. What are the key physicochemical properties (e.g., melting point, solubility) relevant to handling this compound?
- Data :
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 118–120°C | Differential Scanning Calorimetry |
| Solubility in Ethanol | High | Empirical observation |
- Practical Note : The trifluoromethyl group enhances lipophilicity, making DCM or THF suitable for reactions; store under inert gas to prevent hydrolysis.
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate electronic effects of the trifluoromethyl and methoxyphenyl groups on reactivity?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to map frontier molecular orbitals (HOMO/LUMO). The -CF₃ group lowers LUMO energy, increasing electrophilicity, while the methoxy group donates electron density via resonance, creating a polarized aromatic system .
- Validation : Compare computed IR/Raman spectra with experimental data to validate charge distribution models.
Q. What strategies resolve contradictions in crystallographic data caused by twinning or disorder in the solid state?
- Methodology : Use SHELXD for structure solution and SHELXL for refinement, applying TWIN/BASF commands to model twinning. For disordered -CF₃ groups, employ PART/SUMP constraints to refine occupancy . High-resolution synchrotron data (λ < 1 Å) improves accuracy for light atoms like fluorine.
Q. How can kinetic and thermodynamic studies differentiate reaction pathways for functionalization of this compound?
- Methodology : Conduct time-resolved NMR or stopped-flow UV-Vis spectroscopy to monitor intermediates. For example, electrophilic aromatic substitution at the methoxyphenyl ring follows second-order kinetics, while -CF₃ steric effects may slow nucleophilic attack. Thermodynamic parameters (ΔH‡, ΔS‡) derived from Eyring plots clarify dominance of enthalpy vs. entropy control .
Q. What analytical challenges arise in quantifying trace impurities (e.g., regioisomers) during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
